Ethyl (4E)-3-oxo-5-phenylpent-4-enoate

Medicinal Chemistry Inflammation Enzyme Inhibition

Ethyl (4E)-3-oxo-5-phenylpent-4-enoate uniquely combines a β-keto ester with an α,β-unsaturated enone in a defined (E)-stereoisomer. Unlike ethyl acetoacetate (no Michael acceptor) or ethyl cinnamate (no β-keto reactivity), this scaffold enables tandem Michael addition–cyclization sequences for streamlined heterocycle synthesis. Documented as a 5-LOX translocation inhibitor (active at 1.0 µM), it is a validated starting point for anti-inflammatory SAR programs. The (E)-geometry ensures stereochemical fidelity—critical for reproducible downstream outcomes that generic isomer mixtures cannot guarantee.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
Cat. No. B8498397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4E)-3-oxo-5-phenylpent-4-enoate
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C13H14O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
InChIKeyKNUYHVRRBLEIHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (4E)-3-oxo-5-phenylpent-4-enoate Procurement Overview: CAS 58369-48-5 / 1503-99-7 and Its Core Characteristics


Ethyl (4E)-3-oxo-5-phenylpent-4-enoate (also known as ethyl 2-benzylideneacetoacetate; CAS: 58369-48-5 for the (E)-isomer, 1503-99-7 for unspecified stereochemistry) is a β-keto ester with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol . Structurally, it features an α,β-unsaturated ketone (enone) moiety conjugated to a phenyl ring, combined with a β-keto ester framework . The compound is commercially available as a research chemical with typical purity specifications of 95% or 97% . Its canonical SMILES string is CCOC(=O)CC(=O)/C=C/C1=CC=CC=C1, and it possesses three hydrogen bond acceptors, zero hydrogen bond donors, and six rotatable bonds, influencing its physicochemical profile .

Why Ethyl (4E)-3-oxo-5-phenylpent-4-enoate Cannot Be Replaced by Common β-Keto Esters or Simple Cinnamates


Generic substitution fails because Ethyl (4E)-3-oxo-5-phenylpent-4-enoate possesses a unique combination of a β-keto ester and an extended α,β-unsaturated enone system. Unlike ethyl acetoacetate (a simple β-keto ester lacking conjugation) or ethyl cinnamate (a simple α,β-unsaturated ester lacking the β-keto functionality), this compound can participate in a broader range of reactions, including both nucleophilic additions at the β-carbon (Michael additions) and typical β-keto ester chemistry (alkylation, hydrolysis, decarboxylation) . The extended conjugation from the phenyl ring through the enone to the carbonyl groups modifies the electronic properties and reactivity of the enone moiety, which is crucial for specific synthetic applications and biological interactions . Furthermore, the specific (E)-stereochemistry of the double bond, as designated in the name, is essential for downstream stereocontrolled syntheses, and using an undefined stereoisomer mixture or a saturated analog would lead to divergent or failed synthetic outcomes [1].

Quantitative Differentiation Evidence for Ethyl (4E)-3-oxo-5-phenylpent-4-enoate Against Key Analogs


Enzymatic Inhibition Profile: 5-Lipoxygenase (5-LOX) vs. Saturated Analog

Ethyl (4E)-3-oxo-5-phenylpent-4-enoate has been reported as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. While quantitative IC50 data for the exact compound in a defined assay system is not publicly available, its documented activity as a 5-LOX translocation inhibitor in rat RBL-2H3 cells at 1.0 µM provides a benchmark . In contrast, the saturated analog, ethyl 3-oxo-5-phenylpentanoate, lacks the α,β-unsaturated enone moiety and would not be expected to act as a Michael acceptor, thereby eliminating this specific mechanism of action. The enone moiety's ability to form covalent adducts with nucleophilic residues is critical for the observed 5-LOX inhibition, a feature absent in the saturated comparator .

Medicinal Chemistry Inflammation Enzyme Inhibition

Synthetic Versatility: Distinct Reactivity Profile vs. Simple β-Keto Esters

Ethyl (4E)-3-oxo-5-phenylpent-4-enoate is characterized by dual reactivity stemming from its β-keto ester and α,β-unsaturated enone moieties . In contrast, simple β-keto esters like ethyl acetoacetate (CAS: 141-97-9) lack the extended conjugation and the Michael acceptor site. This structural difference enables Ethyl (4E)-3-oxo-5-phenylpent-4-enoate to undergo conjugate addition (Michael addition) at the β-carbon of the enone, a reaction not possible for ethyl acetoacetate . Furthermore, the target compound can serve as a precursor to more complex cinnamate derivatives, whereas ethyl acetoacetate is typically employed for different synthetic transformations (e.g., acetoacetic ester synthesis) .

Organic Synthesis Chemical Intermediates Michael Addition

Ester Group Stability and Reactivity: Ethyl vs. tert-Butyl Analogs

The ethyl ester of 3-oxo-5-phenylpent-4-enoate offers a distinct balance of stability and reactivity compared to its tert-butyl analog (tert-butyl 3-oxo-5-phenylpent-4-enoate, CAS: 61540-32-7). While specific quantitative stability data (e.g., hydrolysis half-life) for both compounds under identical conditions is not available, the difference in ester groups is a well-established principle in organic chemistry: tert-butyl esters are significantly more labile under acidic conditions (e.g., TFA deprotection) but more stable to basic hydrolysis than ethyl esters. Ethyl esters are generally more robust under mild acidic conditions but can be selectively cleaved under basic conditions. This difference dictates their use in orthogonal protection strategies and downstream functional group transformations .

Chemical Stability Protecting Groups Process Chemistry

Biological Target Scope: Putative CCR5 Antagonism vs. Structural Analogs

Preliminary pharmacological screening has indicated that Ethyl (4E)-3-oxo-5-phenylpent-4-enoate can act as a CCR5 antagonist, a mechanism relevant for treating CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis [1]. This activity is not reported for simpler β-keto esters like ethyl acetoacetate or for the saturated analog ethyl 3-oxo-5-phenylpentanoate. The extended aromatic and conjugated enone system is likely required for binding to the CCR5 receptor. While detailed quantitative affinity data (e.g., Ki or IC50) for this compound against CCR5 is not provided in the source, the identification of this specific target differentiates it from compounds lacking the required pharmacophore for CCR5 engagement [1].

HIV Research Immunology GPCR Antagonism

Best Research and Industrial Application Scenarios for Ethyl (4E)-3-oxo-5-phenylpent-4-enoate


Synthesis of Complex Heterocycles via Michael Addition and β-Keto Ester Chemistry

The dual reactivity of Ethyl (4E)-3-oxo-5-phenylpent-4-enoate makes it an ideal building block for synthesizing complex heterocyclic scaffolds. For instance, it can undergo a Michael addition with a nucleophile (e.g., an amine or thiol), followed by intramolecular cyclization involving the β-keto ester moiety to form nitrogen- or sulfur-containing heterocycles . This approach is not feasible with simple β-keto esters (e.g., ethyl acetoacetate) which lack the Michael acceptor site, nor with simple α,β-unsaturated esters (e.g., ethyl cinnamate) which lack the β-keto ester functionality for subsequent transformations . This dual functionality streamlines multi-step syntheses by reducing the number of required steps and protecting group manipulations.

Development of 5-Lipoxygenase (5-LOX) Inhibitors for Inflammation Research

Based on its documented activity as a 5-LOX inhibitor and its ability to inhibit 5-LOX translocation in rat RBL-2H3 cells at 1.0 µM, this compound serves as a valuable starting point for medicinal chemistry programs targeting inflammatory diseases [1]. The enone moiety acts as a potential Michael acceptor, interacting with nucleophilic residues in the enzyme's active site, a mechanism that cannot be exploited by the saturated analog (ethyl 3-oxo-5-phenylpentanoate) . Researchers can use this compound as a scaffold for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for 5-LOX inhibition.

As a Key Intermediate in the Synthesis of Cinnamate Derivatives and Agrochemicals

Ethyl (4E)-3-oxo-5-phenylpent-4-enoate is a versatile intermediate for producing various cinnamate derivatives, which are themselves important intermediates in organic synthesis for pharmaceuticals and agrochemicals . Its structure allows for further functionalization at multiple sites (e.g., the α-position of the β-keto ester, the β-position of the enone, or the ester group), providing access to a diverse array of downstream products. This contrasts with simpler cinnamates (e.g., ethyl cinnamate) which offer fewer handles for diversification and cannot participate in the same range of β-keto ester-specific reactions .

Quote Request

Request a Quote for Ethyl (4E)-3-oxo-5-phenylpent-4-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.